molecular formula C13H12N2O B12864279 5-Amino-biphenyl-2-carboxylic acid amide

5-Amino-biphenyl-2-carboxylic acid amide

Cat. No.: B12864279
M. Wt: 212.25 g/mol
InChI Key: WRYYJOONXUMSCC-UHFFFAOYSA-N
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Description

5-Amino-[1,1’-biphenyl]-2-carboxamide is an organic compound with a biphenyl structure, where an amino group is attached to one benzene ring and a carboxamide group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.

    Reduction: The nitro group is reduced to an amino group, yielding 4-aminobiphenyl.

    Amidation: The amino group is then converted to a carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for 5-Amino-[1,1’-biphenyl]-2-carboxamide may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-Amino-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Aminobiphenyl: Similar structure but lacks the carboxamide group.

    2-Aminobiphenyl: Amino group attached to a different position on the biphenyl structure.

    4-Aminobiphenyl: Amino group attached to the para position relative to the biphenyl linkage.

Uniqueness

5-Amino-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-amino-2-phenylbenzamide

InChI

InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16)

InChI Key

WRYYJOONXUMSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N

Origin of Product

United States

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